2,8-dioxo-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-4,10-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,10-Dioxo-5H,10H-diimidazo(1,5-a:1’,5’-d)pyrazine-1,6-dicarboxylic acid is a heterocyclic compound with significant interest in the field of organic chemistry. This compound features a unique structure that includes two imidazole rings fused to a pyrazine ring, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Dioxo-5H,10H-diimidazo(1,5-a:1’,5’-d)pyrazine-1,6-dicarboxylic acid typically involves the reaction of 5,10-Dioxo-5H,10H-diimidazo(1,5-a:1’,5’-d)pyrazine-5,10-dicarboxylic acid dichloride with benzene under Friedel-Crafts reaction conditions. This reaction forms the corresponding 1,6-dibenzoyl derivative, which can further react with alcohols and amines to produce keto esters and keto amides .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar Friedel-Crafts acylation reactions, followed by purification processes to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5,10-Dioxo-5H,10H-diimidazo(1,5-a:1’,5’-d)pyrazine-1,6-dicarboxylic acid undergoes various chemical reactions, including:
Acylation: Reaction with benzene to form 1,6-dibenzoyl derivatives.
Substitution: Reaction with alcohols and amines to form keto esters and keto amides.
Common Reagents and Conditions
Friedel-Crafts Acylation: Benzene, aluminum chloride (AlCl3) as a catalyst.
Substitution Reactions: Alcohols, amines, and appropriate solvents.
Condensation Reactions: Hydrazine, o-phenylenediamine, and suitable reaction conditions.
Major Products
Keto Esters and Keto Amides: Formed from reactions with alcohols and amines.
Substituted Imidazo[4,5-f]pyridazine: Formed from reaction with hydrazine.
Imidazo[4,5-f]-1,4-benzodiazocine: Formed from reaction with o-phenylenediamine.
Wissenschaftliche Forschungsanwendungen
5,10-Dioxo-5H,10H-diimidazo(1,5-a:1’,5’-d)pyrazine-1,6-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 5,10-Dioxo-5H,10H-diimidazo(1,5-a:1’,5’-d)pyrazine-1,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,6-Dibenzoyl-5H,10H-diimidazo(1,5-a:1’,5’-d)pyrazine-5,10-dione
- Diethyl 5,10-dioxo-5H,10H-diimidazo(1,5-a:1’,5’-d)pyrazine-1,6-dicarboxylate
Uniqueness
Its structure also allows for significant biological activity, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
77015-05-5 |
---|---|
Molekularformel |
C10H4N4O6 |
Molekulargewicht |
276.16 g/mol |
IUPAC-Name |
2,8-dioxo-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-4,10-dicarboxylic acid |
InChI |
InChI=1S/C10H4N4O6/c15-7-6-4(10(19)20)12-2-14(6)8(16)5-3(9(17)18)11-1-13(5)7/h1-2H,(H,17,18)(H,19,20) |
InChI-Schlüssel |
QLKMAJLWDKHCKY-UHFFFAOYSA-N |
SMILES |
C1=NC(=C2N1C(=O)C3=C(N=CN3C2=O)C(=O)O)C(=O)O |
Kanonische SMILES |
C1=NC(=C2N1C(=O)C3=C(N=CN3C2=O)C(=O)O)C(=O)O |
77015-05-5 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.